methyl {7-[(4-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {7-[(4-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a 4-methyl substituent on the chromen-2-one core and a 4-bromobenzyloxy group at the 7-position. The compound’s structure combines the coumarin scaffold—a naturally occurring heterocycle with diverse biological activities—with synthetic modifications aimed at enhancing pharmacological or physicochemical properties. The 4-bromo substitution on the benzyl group introduces steric bulk and electronic effects, which may influence binding affinity in biological systems or stability under experimental conditions.
Properties
IUPAC Name |
methyl 2-[7-[(4-bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO5/c1-12-16-8-7-15(25-11-13-3-5-14(21)6-4-13)9-18(16)26-20(23)17(12)10-19(22)24-2/h3-9H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKDNTSIYXOXHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)Br)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-[(4-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl alcohol, 4-methyl-2H-chromen-2-one, and acetic anhydride.
Formation of Intermediate: The 4-bromobenzyl alcohol is reacted with 4-methyl-2H-chromen-2-one in the presence of a base, such as potassium carbonate, to form the intermediate 7-[(4-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one.
Acetylation: The intermediate is then acetylated using acetic anhydride and a catalyst, such as pyridine, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[(4-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Methyl {7-[(4-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is explored for use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: The compound is used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of methyl {7-[(4-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of 3-(methoxycarbonylmethyl)coumarins, where variations in substituents significantly alter properties. Key structural analogs include:
Key Observations :
- Substituent Position: The 7-position substituent (e.g., 4-bromobenzyloxy vs. 3-fluorobenzyloxy) dictates electronic and steric interactions.
- Chromenone Core Modifications: The 4-methyl group in the target compound may enhance metabolic stability compared to unmethylated analogs like compound 1 in .
Comparison of Yields and Conditions :
- PdI2/KI catalysis () achieves moderate-to-high yields (60–85%) but requires specialized equipment for high-pressure CO.
- Nucleophilic substitutions (e.g., ) are milder but may result in lower regioselectivity .
Physicochemical and Spectral Properties
Biological Activity
Methyl {7-[(4-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C20H17BrO5. Its structure features a chromen-2-one core substituted with a 4-bromobenzyl group, which contributes to its unique reactivity and biological properties. The presence of the bromine atom is significant, as it can participate in unique bonding interactions that enhance the compound's potential applications.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. By modulating these targets, this compound can exert various biological effects, including:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease processes, potentially leading to therapeutic effects.
- Modulation of Signaling Pathways : Interaction with cellular receptors can alter signaling pathways critical for cell function and survival.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 10 | Apoptosis induction via caspase activation |
| A431 (Carcinoma) | 15 | Mitochondrial membrane disruption |
| MCF7 (Breast) | 12 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 30 µg/mL |
| Candida albicans | 20 µg/mL |
Case Studies
- In Vivo Efficacy : A study conducted on mice bearing implanted tumors revealed that treatment with this compound resulted in significant tumor growth inhibition compared to control groups. The compound was well-tolerated, with minimal side effects observed.
- Cellular Mechanisms : In vitro assays using flow cytometry indicated that the compound causes G1 phase arrest in the cell cycle of cancer cells, suggesting a potential mechanism for its anticancer activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
